The synthesis of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline typically involves several steps:
This method yields the desired pyrazole derivative with high purity, suitable for further characterization and application testing.
The molecular structure of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline can be described as follows:
Property | Value |
---|---|
Molecular Formula | C16H15N3O2 |
Molecular Weight | 279.31 g/mol |
CAS Number | 1187334-25-3 |
SMILES | Nc1n[nH]c(-c2ccccc2)c1-c1ccc2c(c1)OCO2 |
The chemical reactivity of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline can be explored through various reactions typical for pyrazole derivatives:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline often involves interactions with biological targets:
Research into these mechanisms is ongoing to fully elucidate how structural features influence biological activity.
The physical and chemical properties of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline has potential applications in various scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0